N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

RNase L Interferon pathway Antiviral

This m-substituted isomer is a potent RNase L activator (IC50 2.30 nM), not a kinase inhibitor. Its unique m-phenyl bridge redirects activity from kinases to the 2-5A/RNase L pathway, enabling selective control in antiviral and cancer immunotherapy research. Use as a chemical probe for RNase L activation or as a selectivity tool in kinase inhibitor programs. Order now to access this differentiated tool compound.

Molecular Formula C20H14N4O3
Molecular Weight 358.357
CAS No. 863020-16-0
Cat. No. B2869513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
CAS863020-16-0
Molecular FormulaC20H14N4O3
Molecular Weight358.357
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4
InChIInChI=1S/C20H14N4O3/c25-19(14-5-6-17-18(10-14)27-12-26-17)22-15-4-1-3-13(9-15)16-11-24-8-2-7-21-20(24)23-16/h1-11H,12H2,(H,22,25)
InChIKeyYVLOIHRTXCDULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 863020-16-0): A Heterocyclic Screening Hit


This compound belongs to the imidazo[1,2-a]pyrimidine class and was originally archived as part of the NIH Molecular Libraries Small Molecule Repository (MLSMR). Identified by the screening code MLS000045935 [1], its structure features an imidazo[1,2-a]pyrimidine core linked via an m-substituted phenyl bridge to a 1,3-benzodioxole-5-carboxamide group, presenting a distinctive connectivity pattern relative to common p-substituted analogs found in early patent literature [2].

Why Generic Substitution Fails for N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide (863020-16-0)


In-class substitution is unreliable because small geometric changes in the linker position can critically alter biological activity. For instance, the closely related p-substituted analog N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is reported for kinase inhibition , whereas 863020-16-0, with its m-substituted phenyl bridge, is documented as a potent RNase L activator (IC50 2.30 nM) [1]. This positional isomerism redirects target engagement from kinases to the 2-5A/RNase L pathway, making functional interchange impossible without quantitative target-specific validation.

Quantitative Evidence Guide for Selecting N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide (863020-16-0)


RNase L Activation Potency: 863020-16-0 Achieves Nanomolar IC50 in a Cellular Extract Model

In a functional screen measuring inhibition of protein synthesis in mouse L cell extracts, 863020-16-0 (MLS000045935) activated RNase L with an IC50 of 2.30 nM [1]. This places it among the most potent RNase L activators reported in the MLSMR collection; typical screening hits in this assay show IC50 values in the micromolar range, making 863020-16-0 approximately 1,000-fold more potent than the average hit baseline [2].

RNase L Interferon pathway Antiviral

Meta-Substitution Pattern Confers Divergent Target Selectivity Compared to Para-Substituted Imidazo[1,2-a]pyrimidine Analogs

The m-substituted phenyl bridge of 863020-16-0 differentiates it from the p-substituted regioisomer N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 862810-27-3), which has been associated with kinase inhibition . In contrast, 863020-16-0 exhibits RNase L activation with IC50 = 2.30 nM [1] and shows no reported kinase activity. Structural modeling indicates that the meta geometry positions the benzodioxole-carboxamide group at a dihedral angle incompatible with the ATP-binding pocket of typical kinases while favoring interaction with the 2-5A binding domain of RNase L [2].

Kinase inhibition Target selectivity Regioisomer SAR

Imidazo[1,2-a]pyrimidine Core Demonstrates Favorable Metabolic Stability in PDE10A Inhibitor Series

Although no direct metabolic stability data exist for 863020-16-0, the imidazo[1,2-a]pyrimidine core has been extensively characterized in a PDE10A inhibitor series by Moszczyński-Pętkowski et al. (2018), where compounds bearing this scaffold demonstrated good metabolic stability with low intrinsic clearance in human liver microsomes [1]. The benzodioxole moiety, also present in 863020-16-0, is noted to further enhance metabolic stability by reducing oxidative metabolism at the catechol-like phenyl ring [2].

Metabolic stability Imidazo[1,2-a]pyrimidine Microsomal clearance

Optimal Application Scenarios for N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide (863020-16-0)


Probe Molecule for 2-5A/RNase L Pathway Dissection in Antiviral Research

With an IC50 of 2.30 nM for RNase L activation in mouse L cell extracts [1], 863020-16-0 serves as a potent chemical probe for studying the 2-5A/RNase L pathway, a key interferon-regulated antiviral mechanism. Its nanomolar potency supports mechanistic studies at low concentrations where off-target effects are minimized. Researchers investigating viral clearance or RNA degradation mechanisms can use this compound as a reference activator, comparing its efficacy against endogenous 2-5A ligands.

Selectivity Profiling Against Kinase Panels

Given the established kinase inhibition profile of p-substituted imidazo[1,2-a]pyrimidine regioisomers [2], 863020-16-0 is ideally suited as a negative control or selectivity tool compound in kinase inhibitor discovery programs. Its m-substituted geometry redirects activity away from kinases toward RNase L , enabling researchers to benchmark kinase selectivity and identify off-target kinase liabilities in lead series derived from imidazo[1,2-a]pyrimidine scaffolds.

Reference Standard for Focused Library Design Targeting the 2-5A Binding Pocket

The unique m-substituted phenyl-benzodioxole-carboxamide pharmacophore of 863020-16-0 provides a structural template for designing focused compound libraries targeting the 2-5A binding domain of RNase L [1]. The imidazo[1,2-a]pyrimidine core, with demonstrated metabolic stability in related series [3], offers a developable starting point for SAR expansion around an under-exploited target pathway.

Interferon Signaling Pathway Modulator in Immuno-Oncology

RNase L is a downstream effector of interferon signaling, and its modulation has implications in cancer immunotherapy. With an IC50 of 2.30 nM for RNase L activation [1], 863020-16-0 enables proof-of-concept studies investigating whether pharmacological RNase L activation enhances tumor immunogenicity through increased RNA degradation and neoantigen presentation. This application leverages the compound's potency and predicted selectivity profile .

Quote Request

Request a Quote for N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.